molecular formula C8H14O4S2 B156336 Acetic acid, mercapto-, 1,4-butanediyl ester CAS No. 10193-95-0

Acetic acid, mercapto-, 1,4-butanediyl ester

Cat. No. B156336
CAS RN: 10193-95-0
M. Wt: 238.3 g/mol
InChI Key: IPNDIMIIGZSERC-UHFFFAOYSA-N
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Description

“Acetic acid, mercapto-, 1,4-butanediyl ester” is a chemical compound1. It is not intended for human or veterinary use and is primarily used for research1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Acetic acid, mercapto-, 1,4-butanediyl ester”. However, it is produced in accordance with internationally recognized requirements for the development and production of reference standards and for the competence of reference standard manufacturers2.



Molecular Structure Analysis

The molecular formula of “Acetic acid, mercapto-, 1,4-butanediyl ester” is C8H14O4S21. Its molecular weight is 238.3 g/mol1.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving “Acetic acid, mercapto-, 1,4-butanediyl ester”.



Physical And Chemical Properties Analysis

The molecular weight of “Acetic acid, mercapto-, 1,4-butanediyl ester” is 238.3 g/mol1. Unfortunately, I couldn’t find more detailed physical and chemical properties.


Scientific Research Applications

Polymer Synthesis and Applications

Environmental and Chemical Engineering

  • In the context of green chemistry, the conversion of glucose fermentation products to 1,3-butadiene, involving the esterification step with acetic acid, showcases a sustainable approach to producing valuable industrial chemicals from renewable resources. This method emphasizes the role of acetic acid derivatives in facilitating eco-friendly chemical processes (Baek et al., 2014).

Catalysis and Process Engineering

  • Research on the esterification of acetic acid with alcohols, catalyzed by ion-exchange resins, reflects the importance of acetic acid derivatives in synthesizing esters used as solvents, flavors, and pharmaceuticals. These studies explore the kinetic aspects and efficiency of catalysts in esterification reactions, highlighting the versatility of acetic acid derivatives in facilitating various chemical transformations (Izci & Bodur, 2007).

Materials Science

  • The development of reduction-responsive nanocarriers for controlled drug release, utilizing poly(ether–ester) containing mercapto groups, underscores the role of acetic acid derivatives in advancing drug delivery technologies. These nanocarriers demonstrate potential for enhancing the specificity and efficacy of therapeutic interventions (Sun et al., 2014).

Safety And Hazards

While I couldn’t find specific safety and hazard information for “Acetic acid, mercapto-, 1,4-butanediyl ester”, it’s important to note that this compound is not intended for human or veterinary use1. Always handle it with appropriate safety measures.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of “Acetic acid, mercapto-, 1,4-butanediyl ester”.


Please note that this information is based on the available resources and there might be more comprehensive data in specialized databases or scientific literature.


properties

IUPAC Name

4-(2-sulfanylacetyl)oxybutyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S2/c9-7(5-13)11-3-1-2-4-12-8(10)6-14/h13-14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNDIMIIGZSERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOC(=O)CS)COC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064987
Record name Acetic acid, mercapto-, 1,4-butanediyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, mercapto-, 1,4-butanediyl ester

CAS RN

10193-95-0
Record name Acetic acid, 2-mercapto-, 1,1′-(1,4-butanediyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10193-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, mercapto-, 1,4-butanediyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-butanediyl bis(mercaptoacetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-Bis(mercaptoacetoxy)butane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWC9VY783J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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